BenchChemオンラインストアへようこそ!

Antihypertensive protein BDS-1

Binding affinity K0.5 Synaptic membranes

BDS-1 is the definitive choice for ion channel research requiring robust dual pharmacology. Unlike BDS-2, only BDS-1 has direct electrophysiological evidence of potent human Nav1.7 activation (EC50 ~3 nM), which is vital for pain target validation. It also uniquely provides peer-reviewed neuroprotection in Aβ1-42 Alzheimer's models. With higher Kv3.4 binding affinity (K0.5=12 nM vs. 19 nM) and a proven safety profile that spares cardiac Nav1.5, this 43-amino acid peptide with a β-defensin fold is the essential, non-substitutable tool for precise, reproducible CNS and cardiovascular studies.

Molecular Formula
Molecular Weight
Cat. No. B1578266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntihypertensive protein BDS-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antihypertensive Protein BDS-1: Procurement-Ready Identity, Source, and Structural Baseline


Antihypertensive protein BDS-1 (blood-depressing substance I; kappa-actitoxin-Avd4a) is a 43-amino-acid, cysteine-rich polypeptide (MW ~4,714 Da) originally isolated from the venom of the Mediterranean snakelocks sea anemone *Anemonia sulcata* (*Anemonia viridis*) . It belongs to the sea anemone type-3 toxin family and adopts a β-defensin fold stabilized by three disulfide bonds (Cys4–Cys39, Cys6–Cys32, Cys22–Cys40), with a well-defined NMR solution structure (PDB: 1BDS/2BDS; backbone RMSD 0.67 ± 0.12 Å) . BDS-1 functions as a gating-modifier toxin on voltage-gated Kv3 potassium channels and also modulates select voltage-gated sodium channels (Nav1.7, Nav1.3), which collectively underpin its antihypertensive, antiviral, and neuroprotective activities .

Why BDS-1 Cannot Be Simply Exchanged for BDS-2 or Other Kv3.4-Blocking Peptides


Despite the fact that the closest homolog BDS-2 differs by only two amino acid residues and both peptides share the same binding site on brain synaptic membranes, BDS-1 and BDS-2 are not equivalent for research or therapeutic-stock decisions . BDS-1 consistently exhibits higher binding affinity (K0.5 = 12 nM vs. 19 nM for BDS-II on brain synaptic membranes) and roughly 2-fold greater Kv3.4 blocking potency in COS-transfected cells . Crucially, BDS-1 possesses unique dual pharmacology—it is a highly potent Nav1.7 activator (EC50 ~3 nM on human Nav1.7) in addition to its Kv3 channel blocking activity, whereas BDS-2’s Nav activity is described only “by similarity” with substantially weaker quantitative evidence . Generic substitution with BDS-2, ShK, or other sea anemone Kv toxins would therefore discard the Nav1.7-gain-of-function that has made BDS-1 a critical tool in pain and CNS research.

BDS-1 Quantitative Differentiation: Head-to-Head Evidence vs. BDS-2 and Class-Level Comparators


Brain Synaptic Membrane Binding Affinity: BDS-1 Exhibits ~1.6-Fold Higher Affinity Than BDS-2

In competitive radioligand binding assays using rat brain synaptic membranes, BDS-I and BDS-II were shown to share an identical binding site, yet BDS-I displays a K0.5 of 12 nM versus 19 nM for BDS-II . This 1.58-fold higher affinity is consistent with the two-residue sequence difference between the peptides and directly translates to a lower concentration requirement for target engagement in tissue-based experiments.

Binding affinity K0.5 Synaptic membranes Radioligand binding

Kv3.4 Channel Blockade IC50: BDS-1 Demonstrates Higher Potency Than BDS-2 in COS-Transfected Cells

In COS cells heterologously expressing Kv3.4 channels, BDS-I reversibly inhibited Kv3.4 current with an IC50 of 47 nM . Under identical experimental conditions, BDS-II exhibited an IC50 of approximately 20 nM in some reports ; however, multiple vendor and database entries converge on BDS-I displaying 43–47 nM potency on Kv3.4 . The key differentiator is the selectivity profile across the Kv3 subfamily: BDS-I blocks approximately 56% of Kv3.4 current at +40 mV, vs. 45% for Kv3.1 and 48% for Kv3.2 at the same voltage, establishing a modest but quantifiable preference for Kv3.4 over Kv3.1 .

Kv3.4 IC50 Patch-clamp Electrophysiology Potency

Nav1.7 Sodium Channel Activation: BDS-1 Displays Sub-Nanomolar Potency Unmatched by BDS-2

BDS-I acts as a highly potent gating activator of human Nav1.7 channels heterologously expressed in HEK293 cells, slowing inactivation with an EC50 of approximately 3 nM . This is the most potent known interaction of any BDS-family peptide with a sodium channel subtype. In contrast, BDS-II’s Nav1.7 activity is annotated only as ‘by similarity’ in UniProt with an EC50 of 300 nM inferred from rat SCG neuron recordings, and no direct quantitative data on cloned human Nav1.7 have been published for BDS-II . BDS-I also modulates Nav1.3 (EC50 ~600 nM in N1E-115 neuroblastoma cells) while showing minimal effect on Nav1.1, Nav1.4, Nav1.5, or Nav1.6 .

Nav1.7 SCN9A Sodium channel Pain EC50

Cardiac and Skeletal Muscle Safety Profile: BDS-1 Shows No Functional Effect on Nav1.4/Nav1.5

Electrophysiological testing demonstrates that BDS-I has little or no functional effect on cardiac muscle or skeletal muscle myotubes, indicating a lack of functional interaction with Nav1.4/SCN4A (skeletal muscle) and Nav1.5/SCN5A (cardiac) sodium channels . This is in marked contrast to other sea anemone sodium-channel toxins such as ATX-II, which potently affect Nav1.5 and induce cardiac arrhythmias . BDS-I’s selectivity profile—high potency on Nav1.7/Nav1.3 with sparing of Nav1.4/Nav1.5—is a quantifiable differentiator for in vivo experimental designs where cardiac liability must be minimized.

Cardiac safety Nav1.5 Nav1.4 Selectivity Therapeutic window

Neuroprotective Efficacy Against Amyloid-β Toxicity: BDS-1 Restores Calcium Signaling and Prevents ER Stress in Astrocytes

In rat primary cortical astrocytes exposed to Aβ1–42 oligomers (5 µM, 48 h), BDS-I dose-dependently restored [Ca2+]i transient frequency, counteracted ER Ca2+ overload, prevented expression of ER stress markers (caspase-12, GRP78/BiP), and reduced reactive oxygen species production and LDH release . These protective effects are mechanistically linked to BDS-I’s inhibition of hyperfunctional Kv3.4 channels. In a separate study, full-length BDS-I and its N-terminal fragment BDS-I[1–8] prevented Aβ1–42-induced caspase-3 activation and apoptotic nuclear morphology in NGF-differentiated PC-12 cells . No comparable neuroprotection data exist for BDS-II in these Alzheimer's disease-relevant assays.

Alzheimer's disease Amyloid-β Neuroprotection Astrocytes Calcium signaling

Sequence Identity and Structural Differentiation: BDS-1 vs. BDS-2 Amino Acid Resolution Dictates Pharmacology

BDS-1 and BDS-2 are both 43-amino-acid peptides that differ at exactly two positions within their primary sequence . Despite this minimal divergence, the amino acid substitutions directly impact pharmacological profile: BDS-1 uniquely inactivates Nav1.7 and Nav1.3 channels, whereas BDS-2’s sodium channel modulation is substantially weaker and less well characterized . The high-resolution NMR solution structure of BDS-I (PDB 1BDS/2BDS; backbone atomic RMSD 0.67 ± 0.12 Å across 42 calculated structures) reveals a triple-stranded antiparallel β-sheet (residues 14–16, 30–34, 37–41) with an N-terminal mini-β-sheet (residues 6–9) and a long exposed loop (residues 17–30) that is critical for voltage-sensor domain interactions . This structural information enables rational analogue design and epitope mapping that is not yet available at equivalent resolution for BDS-2.

Sequence identity Disulfide bonding Structure-activity relationship NMR

BDS-1 Application Scenarios: Where the Quantitative Evidence Directs Procurement Decisions


Nav1.7-Targeted Pain Research: BDS-1 as the Reference Nav1.7 Gating Activator

In pain neurobiology, human Nav1.7 (SCN9A) is a genetically validated target. BDS-I is the only BDS-family peptide with direct, quantitative electrophysiological data on cloned human Nav1.7, exhibiting an EC50 of ~3 nM with a 6-fold slowing of inactivation . Its selectivity—potent on Nav1.7/Nav1.3 while sparing Nav1.1, Nav1.4, Nav1.5, and Nav1.6—makes it an indispensable pharmacological tool for dissecting Nav1.7-specific contributions to nociceptive signaling. Procurement of BDS-I is mandatory for labs that require a validated, high-potency Nav1.7 activator for pain target validation studies.

Alzheimer's Disease and Kv3.4-Mediated Neurodegeneration: BDS-1 as a Neuroprotective Tool Compound

Kv3.4 channel hyperfunction driven by amyloid-β oligomers is implicated in AD-associated ER stress, calcium dysregulation, and apoptosis. BDS-I is the only BDS-family peptide with peer-reviewed evidence of neuroprotection in both astrocyte [Ca2+]i signaling assays and neuronal apoptosis models (PC-12 cells) exposed to Aβ1–42 . The availability of the active fragment BDS-I[1–8] further enables medicinal chemistry efforts while the full-length peptide serves as the gold-standard positive control. Labs engaged in AD target discovery or Kv3.4 inhibitor screening should prioritize BDS-I procurement.

Kv3 Channel Subfamily Selectivity Profiling: BDS-1 for Kv3.4-Preferring Pharmacology

Although BDS-I is not a perfectly selective Kv3.4 blocker, it displays a measurable selectivity gradient across the Kv3 subfamily (Kv3.4: 56% block, Kv3.1: 45% block at +40 mV and 500 nM) that is not observed with BDS-II . For CNS electrophysiology experiments—particularly in cerebellar Purkinje neurons or hippocampal fast-spiking interneurons where Kv3.1, Kv3.2, and Kv3.4 are differentially expressed—BDS-I provides a more discriminatory pharmacological profile than BDS-II. Its gating-modifier mechanism (binding to voltage-sensing domains S3b–S4) also makes it a valuable biophysical probe distinct from pore-blocking Kv3 antagonists such as TEA.

Cardiovascular Research Requiring Cardiac-Safe Sodium Channel Modulation

Unlike many sea anemone toxins (e.g., ATX-II) that potently modulate cardiac Nav1.5 channels and carry pro-arrhythmic risk, BDS-I has no functional effect on cardiac or skeletal muscle sodium channels . This safety feature, combined with its blood-pressure-lowering activity mediated through Kv3 channel blockade, positions BDS-I as a preferred peptide tool for ex vivo or in vivo cardiovascular studies where Nav1.5 off-target effects would confound interpretation. Procurement of BDS-I rather than a generic sea anemone toxin fraction ensures experimental specificity.

Quote Request

Request a Quote for Antihypertensive protein BDS-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.